molecular formula C13H17ClO B13171869 ({[2-(Chloromethyl)-2-methylbut-3-en-1-yl]oxy}methyl)benzene

({[2-(Chloromethyl)-2-methylbut-3-en-1-yl]oxy}methyl)benzene

Cat. No.: B13171869
M. Wt: 224.72 g/mol
InChI Key: CQZXULOUGHDRDE-UHFFFAOYSA-N
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Description

({[2-(Chloromethyl)-2-methylbut-3-en-1-yl]oxy}methyl)benzene is an organic compound that features a benzene ring attached to a complex side chain This compound is of interest due to its unique structure, which combines a benzene ring with a chloromethyl group and a methylbutenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ({[2-(Chloromethyl)-2-methylbut-3-en-1-yl]oxy}methyl)benzene typically involves multiple steps. One common method starts with the chloromethylation of a benzene derivative, followed by the introduction of the methylbutenyl group through a series of reactions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chloromethylation processes, followed by the addition of the methylbutenyl group. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

({[2-(Chloromethyl)-2-methylbut-3-en-1-yl]oxy}methyl)benzene can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst.

    Substitution: Common reagents include halogens and nucleophiles under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or ketones, while reduction may yield alkanes or alkenes.

Scientific Research Applications

Chemistry

In chemistry, ({[2-(Chloromethyl)-2-methylbut-3-en-1-yl]oxy}methyl)benzene is used as a building block for the synthesis of more complex molecules

Biology

In biology, this compound may be studied for its potential biological activity. Its structure suggests that it could interact with biological molecules in unique ways, potentially leading to new insights into biochemical pathways.

Medicine

In medicine, researchers may investigate the potential therapeutic applications of this compound. Its ability to undergo various chemical reactions makes it a candidate for drug development, particularly in the design of molecules that can target specific biological pathways.

Industry

In industry, this compound may be used in the production of specialty chemicals. Its unique structure allows for the creation of materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of ({[2-(Chloromethyl)-2-methylbut-3-en-1-yl]oxy}methyl)benzene involves its interaction with molecular targets, such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The methylbutenyl group may also interact with hydrophobic regions of biological molecules, influencing their activity.

Comparison with Similar Compounds

Similar Compounds

    Benzyl Chloride: Similar in that it contains a benzene ring and a chloromethyl group.

    Methylbutenyl Benzene: Similar in that it contains a benzene ring and a methylbutenyl group.

Uniqueness

({[2-(Chloromethyl)-2-methylbut-3-en-1-yl]oxy}methyl)benzene is unique because it combines both a chloromethyl group and a methylbutenyl group in a single molecule

Properties

Molecular Formula

C13H17ClO

Molecular Weight

224.72 g/mol

IUPAC Name

[2-(chloromethyl)-2-methylbut-3-enoxy]methylbenzene

InChI

InChI=1S/C13H17ClO/c1-3-13(2,10-14)11-15-9-12-7-5-4-6-8-12/h3-8H,1,9-11H2,2H3

InChI Key

CQZXULOUGHDRDE-UHFFFAOYSA-N

Canonical SMILES

CC(COCC1=CC=CC=C1)(CCl)C=C

Origin of Product

United States

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